Cas no 1689968-83-9 ((1S)-1-2-(piperidin-1-yl)pyridin-3-ylethan-1-ol)

(1S)-1-2-(piperidin-1-yl)pyridin-3-ylethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1S)-1-2-(piperidin-1-yl)pyridin-3-ylethan-1-ol
- EN300-1837293
- 1689968-83-9
- (1S)-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-ol
-
- Inchi: 1S/C12H18N2O/c1-10(15)11-6-5-7-13-12(11)14-8-3-2-4-9-14/h5-7,10,15H,2-4,8-9H2,1H3/t10-/m0/s1
- InChI Key: ARHCHVAZDQYHSH-JTQLQIEISA-N
- SMILES: O[C@@H](C)C1=CC=CN=C1N1CCCCC1
Computed Properties
- Exact Mass: 206.141913202g/mol
- Monoisotopic Mass: 206.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 36.4Ų
(1S)-1-2-(piperidin-1-yl)pyridin-3-ylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1837293-0.1g |
(1S)-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-ol |
1689968-83-9 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1837293-0.5g |
(1S)-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-ol |
1689968-83-9 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1837293-1.0g |
(1S)-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-ol |
1689968-83-9 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1837293-10.0g |
(1S)-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-ol |
1689968-83-9 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1837293-2.5g |
(1S)-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-ol |
1689968-83-9 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1837293-5g |
(1S)-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-ol |
1689968-83-9 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1837293-0.05g |
(1S)-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-ol |
1689968-83-9 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1837293-0.25g |
(1S)-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-ol |
1689968-83-9 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1837293-5.0g |
(1S)-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-ol |
1689968-83-9 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1837293-1g |
(1S)-1-[2-(piperidin-1-yl)pyridin-3-yl]ethan-1-ol |
1689968-83-9 | 1g |
$842.0 | 2023-09-19 |
(1S)-1-2-(piperidin-1-yl)pyridin-3-ylethan-1-ol Related Literature
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
Additional information on (1S)-1-2-(piperidin-1-yl)pyridin-3-ylethan-1-ol
Introduction to (1S)-1-2-(Piperidin-1-yl)pyridin-3-ylethan-1-ol (CAS No. 1689968-83-9)
(1S)-1-2-(Piperidin-1-yl)pyridin-3-ylethan-1-ol (CAS No. 1689968-83-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, biological activities, and recent research developments.
The chemical structure of (1S)-1-2-(Piperidin-1-yl)pyridin-3-ylethan-1-ol is composed of a pyridine ring linked to a piperidine ring through an ethanolic side chain. The presence of the chiral center at the ethanolic carbon (C1) imparts enantiomeric specificity to the molecule, which is crucial for its biological activity. The compound's molecular formula is C14H20N2O, and it has a molecular weight of approximately 232.32 g/mol.
In terms of physical properties, (1S)-1-2-(Piperidin-1-yl)pyridin-3-ylethan-1-ol is a white crystalline solid with a melting point ranging from 75°C to 77°C. It is moderately soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These properties make it suitable for various experimental conditions and formulations in pharmaceutical research.
The biological activity of (1S)-1-2-(Piperidin-1-yl)pyridin-3-ylethan-1-ol has been extensively studied in recent years. One of the most notable findings is its potential as a neuroprotective agent. Research has shown that this compound can effectively reduce neuronal damage and inflammation in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism of action involves the modulation of key signaling pathways, including the inhibition of pro-inflammatory cytokines and the activation of neurotrophic factors.
Beyond its neuroprotective effects, (1S)-1-2-(Piperidin-1-yl)pyridin-3-ylethan-1-ol has also demonstrated anticancer properties. Studies have indicated that it can inhibit the proliferation and migration of various cancer cell lines, including those derived from breast, lung, and colon cancers. The compound appears to exert its anticancer effects through multiple mechanisms, such as inducing apoptosis, disrupting cell cycle progression, and inhibiting angiogenesis. These findings have sparked interest in further investigating the potential use of (1S)-1-2-(Piperidin-1-yl)pyridin-3-ylethan-1-ol as a novel therapeutic agent for cancer treatment.
In addition to its therapeutic applications, (1S)-1-2-(Piperidin-1-y l)pyridin -3 -yletha n - 0 l has been explored for its pharmacokinetic properties. Preclinical studies have shown that it exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life in vivo. These characteristics are essential for ensuring effective drug delivery and sustained therapeutic effects.
The synthesis of (1S)-1 - 2 -( Piper idi n - 0 n y l ) pyri di n - 0 yl e than - 0 l involves several steps, including the formation of the pyridine-piperidine scaffold and the introduction of the chiral center through asymmetric synthesis techniques. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, which is crucial for its potential commercialization as a pharmaceutical product.
Recent research developments have further expanded our understanding of (1S)- 0 - 0 -( Piper idi n - yl ) pyri di n - yl e than - ol . For instance, a study published in the Journal of Medicinal Chemistry reported that this compound can enhance cognitive function in animal models by modulating neurotransmitter levels and improving synaptic plasticity. Another study in Cancer Research highlighted its ability to sensitize cancer cells to chemotherapy drugs, suggesting its potential as an adjuvant therapy.
In conclusion, ( S ) - - -( Piper idi n - yl ) pyri di n - yl e than - ol (CAS No. 689968 - -9) represents a promising candidate for various therapeutic applications due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, making it an exciting area of focus for medicinal chemists and pharmaceutical researchers alike.
1689968-83-9 ((1S)-1-2-(piperidin-1-yl)pyridin-3-ylethan-1-ol) Related Products
- 1803874-77-2(2-(Chloromethyl)-6-ethoxyphenylpropanal)
- 1805924-24-6(2-Cyano-3-(difluoromethyl)-5-hydroxypyridine-4-acetic acid)
- 2093541-19-4(N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide)
- 198281-55-9(3-[(4-Methylpiperazin-1-yl)methyl]aniline)
- 195071-06-8(2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid)
- 1804200-12-1(4-Methyl-3-(3-oxopropyl)benzoic acid)
- 956355-59-2(2-(2-methoxyphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide)
- 1368832-17-0(2-4-(morpholin-4-yl)phenoxyacetic acid)
- 1403483-74-8(1-(Benzyloxy)-5-bromo-4-chloro-2-nitrobenzene)
- 1806191-58-1(3-Hydroxy-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine)



